molecular formula C11H15NO3 B2598460 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid CAS No. 60026-08-6

2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid

Cat. No. B2598460
CAS RN: 60026-08-6
M. Wt: 209.245
InChI Key: ZRGWPEFIQVEQTO-UHFFFAOYSA-N
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Description

The compound “2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid” is a complex organic molecule that contains a pyrrole ring. Pyrrole is a five-membered aromatic heterocycle, like furan and thiophene, but with a nitrogen atom. The presence of the formyl group (-CHO) and the carboxylic acid group (-COOH) suggests that this compound may have interesting reactivity .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyrrole ring, possibly through a Paal-Knorr synthesis or another similar method, followed by the introduction of the formyl and carboxylic acid functional groups .


Molecular Structure Analysis

The molecular formula of the compound is C9H11NO3 . This suggests that the compound contains 9 carbon atoms, 11 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. The presence of a carboxylic acid group suggests that it would likely be acidic and could participate in hydrogen bonding. The formyl group could make the compound a target for nucleophilic attack .

Scientific Research Applications

Novel Pyrrole Alkaloids Discovery

Research led by Youn et al. (2016) identified new pyrrole alkaloids from the fruits of Lycium chinense Miller, which include compounds closely related to 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid. These discoveries contribute to the understanding of the chemical diversity of natural products and their potential applications in medicinal chemistry and drug discovery (Youn et al., 2016).

Conducting Polymers for DNA Sensing

Peng et al. (2007) synthesized novel functionalized pyrroles for constructing gene sensors. These sensors, based on pyrrole copolymer films, demonstrate the potential of pyrrole derivatives in biosensor applications. This research underscores the relevance of functionalized pyrroles in the development of sensitive, label-free gene sensors (Peng et al., 2007).

Sustainable Chemical Production

Al-Naji et al. (2020) explored the conversion of γ-valerolactone into pentanoic acid using bifunctional catalysis, showcasing an application of related chemistry in creating sustainable pathways for producing industrially relevant chemicals from biomass. This study illustrates the potential of utilizing similar compounds in green chemistry and sustainable industrial processes (Al-Naji et al., 2020).

Insights into Pyrrole Reactivity

Tamiaki et al. (2008) investigated the reactivity of chlorophyll derivatives, providing insight into the regiodependent reactivity of formyl groups on pyrrole rings. This research contributes to the understanding of chemical reactions involving pyrrole derivatives, which is crucial for synthesizing complex organic molecules with high precision (Tamiaki et al., 2008).

Polymorphism and Hydrogen Bonding in Related Compounds

Evans et al. (2008) studied the polymorphism and hydrogen bonding in 3,4-pyridinedicarboxylic acid, a compound related to 2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid. Their findings on temperature-dependent behavior and hydrogen bonding contribute to the broader understanding of the physical chemistry of pyrrole derivatives and their applications in materials science (Evans et al., 2008).

properties

IUPAC Name

2-(2-formylpyrrol-1-yl)-3-methylpentanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-3-8(2)10(11(14)15)12-6-4-5-9(12)7-13/h4-8,10H,3H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRGWPEFIQVEQTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)O)N1C=CC=C1C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-formyl-1H-pyrrol-1-yl)-3-methylpentanoic acid

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